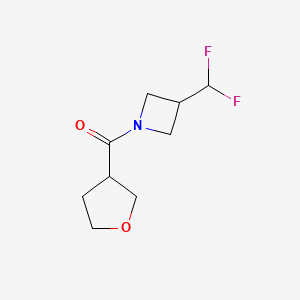

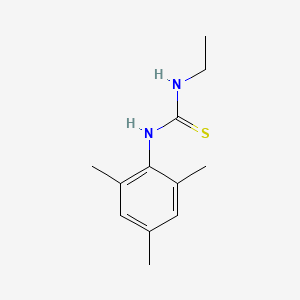

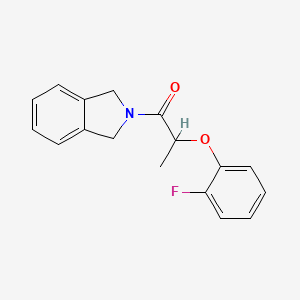

![molecular formula C13H13N5O2 B3010453 7-(1-乙基-3-甲基-1H-吡唑-4-基)吡唑并[1,5-a]嘧啶-3-羧酸 CAS No. 1001500-35-1](/img/structure/B3010453.png)

7-(1-乙基-3-甲基-1H-吡唑-4-基)吡唑并[1,5-a]嘧啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid" is a derivative of the pyrazolopyrimidine family, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential pharmaceutical applications. The pyrazolopyrimidine scaffold is known for its versatility in chemical reactions and ability to interact with various biological targets.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves multi-step reactions that build the complex structure from simpler precursors. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides was achieved by first preparing a hydroxypyrazolopyrimidine ester, followed by chlorination and subsequent reactions with different nucleophiles to introduce various substituents at the 7-position . Similarly, the synthesis of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate involved the reaction of aminothiazolyl-pyrazoline with arylidene ethyl cyanoacetate . These methods demonstrate the regioselective functionalization of the pyrazolopyrimidine core, which is crucial for obtaining the desired compound with specific substituents.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by X-ray diffraction analysis, which provides precise information about the crystal structure and geometry of the molecule. For example, a related molecule, 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-carboxylic acid ethyl ester, was found to crystallize in the triclinic space group with specific cell parameters . Theoretical calculations, such as HF/6-31G(d) and B3LYP/6-31G(d) methods, are also used to predict the ground state structure and compare it with experimental findings .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives exhibit a range of chemical reactivities, which can be exploited to synthesize new compounds with potential biological activities. For example, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate led to the formation of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines, showcasing the ability of these compounds to undergo intramolecular cyclization . The reactivity of these compounds can also be tuned to produce pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are of interest as potential benzodiazepine receptor ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The electronic properties, such as HOMO and LUMO energies, are important for understanding the molecule's reactivity and interaction with biological targets. These properties can be studied through spectroscopic methods like FT-IR and by calculating molecular electrostatic potential (MEP) . Additionally, the synthesis of 6-alkyl-2-aryl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-diones from ethyl 1-aryl-4-isocyanatopyrazole-3-carboxylates highlights the potential for creating polyfunctional pyrazoles with diverse chemical properties .

科学研究应用

合成及化学性质

区域选择性合成:Drev 等人 (2014) 的研究探索了 7-取代吡唑并[1,5-a]嘧啶-3-甲酰胺的合成,展示了这些化合物中 N-烷基化的可调性,这对于开发特定的化学性质和在各个领域的潜在应用至关重要 (Drev 等人,2014)。

新颖的合成技术:Wang 等人 (2018) 的工作涉及合成一个复杂的吡唑并[1,5-a]嘧啶衍生物,展示了先进的合成方法,这些方法可应用于 7-(1-乙基-3-甲基-1H-吡唑-4-基)吡唑并[1,5-a]嘧啶-3-羧酸的合成,用于研究目的 (Wang 等人,2018)。

在生物学研究中的应用

抗菌和自由基清除活性:Şener 等人 (2017) 报告称吡唑并[1,5-a]嘧啶衍生物对各种细菌和真菌表现出抗菌特性,并具有显着的抗氧化活性。这表明 7-(1-乙基-3-甲基-1H-吡唑-4-基)吡唑并[1,5-a]嘧啶-3-羧酸的衍生物具有潜在的生物学应用 (Şener 等人,2017)。

在抗癌研究中的潜力:Liu 等人 (2016) 合成了一个吡唑并[1,5-a]嘧啶衍生物,对癌细胞增殖具有显着的抑制作用,表明类似的化合物,包括 7-(1-乙基-3-甲基-1H-吡唑-4-基)吡唑并[1,5-a]嘧啶-3-羧酸,可能在癌症研究中得到应用 (Liu 等人,2016)。

化学和药理学研究

化学反应性和衍生物的合成:Martins 等人 (2009) 研究了吡唑并[1,5-a]嘧啶的化学反应性,导致了各种衍生物的合成。这项研究强调了这些化合物在化学合成中的多功能性,这与 7-(1-乙基-3-甲基-1H-吡唑-4-基)吡唑并[1,5-a]嘧啶-3-羧酸的衍生物有关 (Martins 等人,2009)。

神经炎症成像剂的合成:Wang 等人 (2018) 对吡唑并[1,5-a]嘧啶衍生物的另一项研究突出了此类化合物在开发神经炎症成像剂中的潜在用途,指出了该化合物可能的的研究途径 (Wang 等人,2018)。

未来方向

作用机制

Target of Action

The primary targets of MFCD04969267 are currently unknown. The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are purine analogs . Therefore, it’s possible that it may interact with enzymes or receptors that typically bind with purines.

Mode of Action

Given its structural similarity to purines, it might interfere with the normal function of purine-binding proteins, leading to changes in cellular processes .

Biochemical Pathways

As a purine analog, it could potentially disrupt purine metabolism or other purine-dependent pathways .

Pharmacokinetics

Many heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, are known to have good bioavailability due to their high solubility in water and other polar solvents .

Result of Action

Given its structural similarity to purines, it might cause changes in cellular processes that rely on purine metabolism .

属性

IUPAC Name |

7-(1-ethyl-3-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c1-3-17-7-10(8(2)16-17)11-4-5-14-12-9(13(19)20)6-15-18(11)12/h4-7H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCXBYGZFPVCHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C2=CC=NC3=C(C=NN23)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1001500-35-1 |

Source

|

| Record name | 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

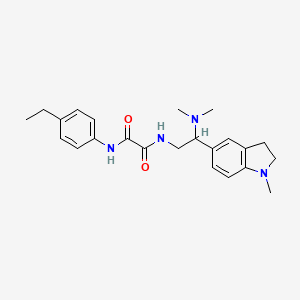

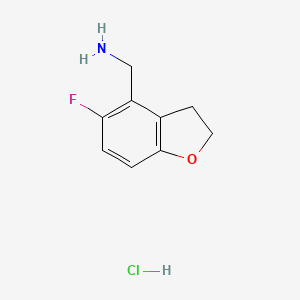

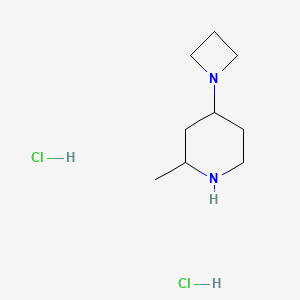

![Methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate](/img/structure/B3010375.png)

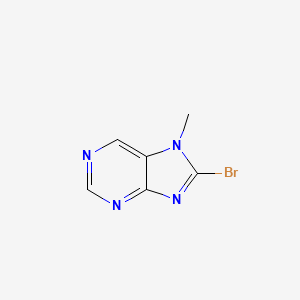

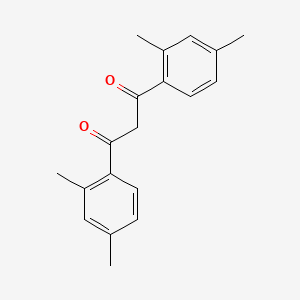

![N-(1-cyanocycloheptyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B3010381.png)

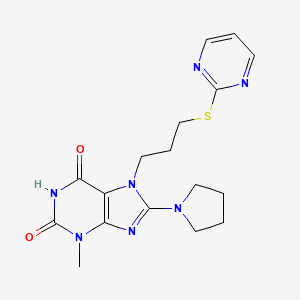

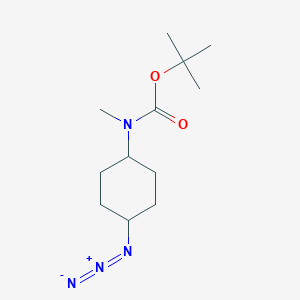

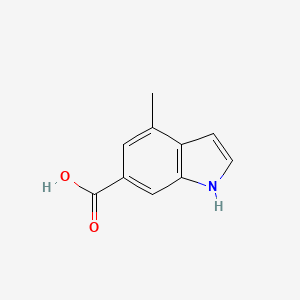

![Methyl 3-[(5-chloro-2-methylthiopyrimidin-4-yl)carbonylamino]propanoate](/img/structure/B3010383.png)